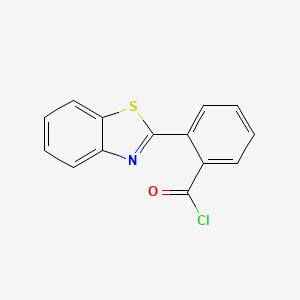

2-(1,3-Benzothiazol-2-yl)benzoyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-yl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNOS/c15-13(17)9-5-1-2-6-10(9)14-16-11-7-3-4-8-12(11)18-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPZDVATHVMIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the 2-Substituted Benzothiazole (B30560) Moiety

The formation of the 2-substituted benzothiazole scaffold is a cornerstone of heterocyclic chemistry, with a variety of synthetic routes developed to achieve this structure. These methods primarily revolve around the reaction of 2-aminothiophenol (B119425) with a suitable electrophile, leading to the characteristic fused ring system.

Advanced Condensation Reactions involving 2-Aminothiophenol Precursors

The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and various carbonyl-containing compounds, such as aldehydes, carboxylic acids, or their derivatives. google.comnih.gov This approach is widely adopted due to the ready availability of the precursors and the high efficiency of the cyclocondensation process.

The reaction with aldehydes, in particular, has been extensively studied. The process involves the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. A variety of catalysts and oxidizing agents have been employed to facilitate this transformation, including hydrogen peroxide/hydrochloric acid (H₂O₂/HCl), which offers excellent yields (85–94%) and short reaction times (45–60 minutes). atamanchemicals.com Other notable catalytic systems include ZnO nanoparticles and Cu(II)-containing nano-silica triazine dendrimers, which also provide high to excellent yields. atamanchemicals.com

Condensation with carboxylic acids is another direct route to 2-substituted benzothiazoles. google.com These reactions are often promoted by dehydrating agents or conducted under high-temperature conditions to drive the cyclization. For instance, microwave irradiation in the presence of P₄S₁₀ as a catalyst can produce 2-substituted benzothiazoles from fatty acids in high yields within minutes. google.commasterorganicchemistry.com

Below is a table summarizing various catalytic systems for the condensation of 2-aminothiophenol with aldehydes.

| Catalyst System | Reactant | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| H₂O₂/HCl | Aromatic Aldehydes | Ethanol | Room Temp. | 45-60 min | 85-94 | atamanchemicals.com |

| ZnO Nanoparticles | Various Aldehydes | Solvent-free | Room Temp. | 30 min | 79-91 | atamanchemicals.com |

| Cu(II)-dendrimer | Aryl Aldehydes | Not specified | Not specified | 15-90 min | 87-98 | atamanchemicals.com |

| Nanorod Ionogel | Various Aldehydes | Solvent-free | 80 | 10-25 min | 84-95 | atamanchemicals.com |

| SnP₂O₇ | Aromatic Aldehydes | Not specified | Not specified | 8-35 min | 87-95 | google.com |

Cyclization Pathways and Green Chemistry Innovations

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes for benzothiazoles. google.comnih.gov These innovations focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources or energy-efficient methods.

One key area of development is the use of greener catalysts and solvents. For example, ionic liquids have been employed as recyclable catalysts and reaction media. atamanchemicals.com Ultrasound-assisted synthesis using catalysts like FeCl₃/Montmorillonite K-10 represents another energy-efficient approach, although yields can be variable. atamanchemicals.com A particularly green method involves the catalyst-free reaction of 2-aminothiophenol with aryl aldehydes in dimethyl sulfoxide (B87167) (DMSO), which acts as both the solvent and the oxidant, with air as the terminal oxidant. researchgate.net

Cyclization of thioamides is another important pathway. google.comnih.gov Recent advances in this area include visible-light photoredox catalysis and catalyst-free electrochemical methods, which avoid the need for harsh oxidants. nih.gov Furthermore, the use of carbon dioxide (CO₂) as a C1 source for cyclization with 2-aminothiophenol, catalyzed by ionic liquids, presents a novel and sustainable approach to synthesizing the benzothiazole core. google.com

Transition Metal-Catalyzed Approaches to Benzothiazole Formation

Transition metal catalysis offers powerful and efficient pathways to construct the benzothiazole ring system, often through C-H functionalization or cross-coupling reactions. atamanchemicals.com These methods can provide access to derivatives that are not easily obtained through traditional condensation routes.

Palladium-catalyzed reactions are prominent in this field. One such method involves the intramolecular cyclization of thiobenzanilides through a C-H functionalization and C-S bond formation sequence. nist.gov This process utilizes a catalytic system of Pd(II) and Cu(I) to achieve high yields of variously substituted benzothiazoles. nist.gov Other transition metals like Ruthenium (Ru), Rhodium (Rh), and Copper (Cu) have also been successfully employed in similar C-H activation strategies. atamanchemicals.comnist.gov For example, RuCl₃ can catalyze the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles. atamanchemicals.com

These catalytic systems are valued for their high efficiency and tolerance of a wide range of functional groups. However, a drawback can be the cost and potential toxicity of the metal catalysts. atamanchemicals.com

Synthesis of 2-(1,3-Benzothiazol-2-yl)benzoyl chloride

The final step in the synthesis of the target compound involves the conversion of the carboxylic acid group of 2-(1,3-Benzothiazol-2-yl)benzoic acid into a highly reactive acyl chloride. This transformation is a standard procedure in organic synthesis, typically achieved through the use of specific halogenating agents.

Direct Acylation Routes and Halogenation Protocols

The most common and direct method for preparing benzoyl chlorides from their corresponding benzoic acids is by treatment with a chlorinating agent. atamanchemicals.comchemguide.co.uk Thionyl chloride (SOCl₂) is the most frequently used reagent for this purpose due to its effectiveness and the convenient nature of its byproducts. masterorganicchemistry.comlibretexts.orgdoubtnut.com The reaction of 2-(1,3-Benzothiazol-2-yl)benzoic acid with SOCl₂ would convert the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org Subsequent nucleophilic attack by a chloride ion displaces this group, yielding the desired benzoyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk

Other standard chlorinating agents that can be employed include phosphorus pentachloride (PCl₅) and oxalyl chloride. atamanchemicals.com The reaction with PCl₅ produces the acyl chloride alongside phosphorus oxychloride (POCl₃) and HCl. chemguide.co.uk While effective, separating the product from the non-gaseous POCl₃ byproduct can be more complex than with SOCl₂. chemguide.co.uk

The general reaction is as follows:

C₁₄H₉NO₂S + SOCl₂ → C₁₄H₈ClNOS + SO₂ + HCl

C₁₄H₉NO₂S + PCl₅ → C₁₄H₈ClNOS + POCl₃ + HCl

Wu and colleagues reported a similar transformation where 2-(4′-nitrophenyl)-benzothiazole-6-carboxylic acid was successfully converted into 2-(4′-nitrophenyl)-benzothiazole-6-carbonyl chloride by treatment with thionyl chloride (SOCl₂). google.com This precedent strongly supports the feasibility of applying this protocol to 2-(1,3-Benzothiazol-2-yl)benzoic acid.

Optimization of Reaction Conditions and Yields for Benzoyl Chloride Formation

To achieve high yields and purity, the reaction conditions for the formation of benzoyl chloride must be carefully controlled. The reaction is typically performed by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent like dichloromethane (B109758) (DCM) or toluene. researchgate.netyoutube.com

A crucial aspect of optimization is the use of a catalyst. While the reaction can proceed without one, the addition of a catalytic amount of N,N-dimethylformamide (DMF) is known to significantly accelerate the conversion of carboxylic acids to acyl chlorides via the formation of a Vilsmeier intermediate. google.comreddit.com Alternatively, an organic base such as pyridine (B92270) can be used to neutralize the HCl byproduct, which can sometimes cause side reactions. reddit.com

The reaction progress can be monitored by infrared (IR) spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid. researchgate.net After the reaction is complete, excess thionyl chloride is typically removed by distillation, often under reduced pressure, due to its volatility. google.comyoutube.com The final product, this compound, can then be purified by vacuum distillation to yield a high-purity product. google.com

A summary of typical conditions for benzoyl chloride synthesis is provided in the table below.

| Halogenating Agent | Catalyst/Additive | Solvent | Temperature | Key Features | Reference |

| Thionyl Chloride (SOCl₂) | DMF (catalytic) | Dichloromethane (DCM) or neat | Reflux (40-77°C) | Gaseous byproducts (SO₂, HCl) simplify workup. | google.comreddit.com |

| Phosphorus Pentachloride (PCl₅) | None | Neat or inert solvent | Room Temp. to heating | Vigorous reaction; produces non-gaseous POCl₃ byproduct. | atamanchemicals.comchemguide.co.uk |

| Oxalyl Chloride | DMF (catalytic) | Inert solvent (e.g., Benzene) | Room Temp. | Milder conditions; gaseous byproducts (CO, CO₂, HCl). | atamanchemicals.com |

Derivatization Pathways Utilizing this compound

The reactivity of the benzoyl chloride functional group in this compound serves as a gateway for numerous chemical transformations. The electrophilic nature of the carbonyl carbon allows for reactions with a wide variety of nucleophiles, leading to the formation of amides, thioureas, and other complex structures.

Formation of N-(1,3-Benzothiazol-2-yl)benzamide Derivatives

The reaction of this compound with primary or secondary amines is a fundamental and efficient method for the synthesis of N-substituted benzamide (B126) derivatives. This transformation proceeds through a well-established nucleophilic acyl substitution mechanism.

The process begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the benzoyl chloride. libretexts.org This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base, often an excess of the amine reactant or an added non-nucleophilic base like triethylamine, then deprotonates the nitrogen atom to yield the stable N-substituted benzamide product. libretexts.org This acylation reaction is a robust method for creating a diverse library of benzamide compounds. medcraveonline.com

General Reaction Scheme: [Image of this compound reacting with a generic amine R1R2NH to form the corresponding N,N-disubstituted-2-(1,3-benzothiazol-2-yl)benzamide plus HCl]

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2-(1,3-Benzothiazol-2-yl)benzoyl chloride, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be employed to confirm its constitution and the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) and the benzoyl groups. The exact chemical shifts (δ) are influenced by the solvent used for analysis, but the protons on both aromatic rings would typically resonate in the downfield region, approximately between 7.0 and 8.5 ppm.

The four protons of the benzothiazole ring system and the four protons of the benzoyl ring would likely appear as a complex series of multiplets (doublets, triplets, or doublets of doublets) due to spin-spin coupling between adjacent protons. Protons situated ortho to the electron-withdrawing carbonyl chloride group and those adjacent to the heteroatoms in the benzothiazole ring are expected to be the most deshielded and thus appear at the lower end of the spectral field.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Benzothiazole Aromatic Protons | 7.3 - 8.2 | Multiplets |

This is a predictive table. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, a total of 14 distinct carbon signals are expected, assuming no accidental overlap.

Key diagnostic signals would include:

The carbonyl carbon (C=O) of the benzoyl chloride group, which is expected to resonate significantly downfield, typically in the range of 165-175 ppm.

The C2 carbon of the benzothiazole ring, bonded to the benzoyl group, would also be found at a low field, characteristically around 160-170 ppm.

The remaining aromatic carbons would appear in the typical region of 120-155 ppm. The carbon atoms directly attached to nitrogen and sulfur, as well as the carbon attached to the carbonyl group, would have distinct chemical shifts reflecting their electronic environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 165 - 175 |

| Benzothiazole C2 Carbon | 160 - 170 |

This is a predictive table. Actual experimental values may vary.

To definitively assign all proton and carbon signals and confirm the connectivity between the benzothiazole and benzoyl moieties, advanced 2D NMR experiments would be essential. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within each aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) correlations. An HMBC experiment would be particularly vital to confirm the key bond between the C2 carbon of the benzothiazole ring and the carbonyl carbon of the benzoyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretching of the acid chloride group. This band is expected to appear at a high frequency, typically in the range of 1770-1815 cm⁻¹.

Other significant expected absorptions include:

Aromatic C=C stretching vibrations, appearing as a series of bands in the 1450-1600 cm⁻¹ region.

The C=N stretching vibration of the thiazole (B1198619) ring, expected around 1600-1630 cm⁻¹.

Aromatic C-H stretching vibrations, typically observed as a group of weaker bands above 3000 cm⁻¹.

Aromatic C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Acid Chloride) | 1770 - 1815 | Strong, Sharp |

| C=N Stretch (Thiazole) | 1600 - 1630 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Stretch | > 3000 | Weak |

This is a predictive table. Actual experimental values may vary.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to FTIR. For this compound, the Raman spectrum would also show the characteristic vibrations of the molecule. Aromatic ring stretching vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong and sharp signals in the Raman spectrum, which can be very useful for structural characterization. The C=O and C=N stretching vibrations would also be Raman active. Due to the non-polar nature of many of the bonds in the aromatic systems, Raman spectroscopy can be particularly insightful for analyzing the skeletal vibrations of the fused ring structures.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For complex heterocyclic molecules such as those in the benzothiazole family, different mass spectrometric methods offer complementary information.

For a compound analogous to the subject, such as 2-substituted benzothiazoles, the molecular ion peak (M+) is typically observed. Key fragmentation pathways often involve the cleavage of the bond between the benzothiazole ring and the substituent. For instance, in the mass spectrum of 2-(Methylthio)benzothiazole, a significant fragment corresponds to the loss of the methylthio group. massbank.eu

Considering the structure of this compound, the primary fragmentation events under GC-MS conditions would likely involve:

Alpha-cleavage: The bond between the carbonyl group and the benzothiazole ring or the phenyl ring could cleave, leading to the formation of a benzoyl cation (m/z 105) or a benzothiazol-2-ylcarbonyl cation. The benzoyl cation is a common and stable fragment in the mass spectra of benzoyl-containing compounds.

Loss of CO: Subsequent fragmentation could involve the loss of a neutral carbon monoxide molecule (CO, 28 Da) from the acylium ions.

Cleavage of the Benzothiazole Ring: The benzothiazole ring itself can undergo characteristic fragmentation, often involving the loss of HCN or CS.

A hypothetical fragmentation pattern is outlined in the table below.

| Fragment Ion | Proposed Structure | m/z (approximate) |

| Benzoyl cation | [C₆H₅CO]⁺ | 105 |

| Phenyl cation | [C₆H₅]⁺ | 77 |

| Benzothiazole radical cation | [C₇H₅NS]⁺ | 135 |

It is important to note that this is a predictive analysis based on the fragmentation of similar structures, and empirical data would be necessary for definitive confirmation.

High-resolution mass spectrometry is instrumental in determining the exact elemental composition of a molecule and its fragments, providing a high degree of confidence in its identification. Techniques like Liquid Chromatography-Orbitrap-HRMS (LC-Orbitrap-HRMS) are powerful tools for the analysis of benzothiazole derivatives. nih.gov

For this compound, HRMS would be used to obtain the accurate mass of the molecular ion. This data allows for the calculation of the elemental formula, distinguishing it from other compounds with the same nominal mass. The high resolution and mass accuracy of instruments like the Orbitrap enable the differentiation of ions with very similar masses, which is crucial for the unambiguous identification of complex organic molecules. nih.gov

For example, a study on various benzothiazole derivatives utilized LC-Orbitrap-HRMS to identify and quantify these compounds in complex matrices, demonstrating the technique's sensitivity and specificity. nih.gov The accurate mass measurements of fragment ions in HRMS-MS (tandem mass spectrometry) experiments would further aid in confirming the proposed fragmentation pathways and elucidating the compound's structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular conformation, configuration, and intermolecular interactions.

Although a crystal structure for this compound has not been reported, analysis of closely related N-acyl-2-aminobenzothiazole derivatives provides a strong basis for understanding its likely solid-state conformation. journalirjpac.comresearchgate.netnih.gov

In the crystal structure of a related compound, N-(Benzothiazol-2-yl)-3-chlorobenzamide, the molecule exhibits a nearly planar conformation, with a small dihedral angle between the benzothiazole and the chlorophenyl rings. journalirjpac.com This planarity is often stabilized by intramolecular interactions. For this compound, it is plausible that the benzoyl group and the benzothiazole ring system would also adopt a relatively coplanar arrangement to maximize π-system conjugation, potentially influenced by steric hindrance.

The conformation around the amide bond in N-acylated 2-aminobenzothiazoles is typically found to be trans. Similarly, the orientation of the benzoyl group relative to the benzothiazole ring in the target molecule would be a key conformational feature determined by SCXRD.

A representative table of crystallographic data for an analogous compound, N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, is provided below to illustrate the type of information obtained from an SCXRD study. iucr.org

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.0299(2) |

| b (Å) | 7.0466(2) |

| c (Å) | 14.5490(2) |

| α (°) | 103.844(3) |

| β (°) | 92.929(2) |

| γ (°) | 107.291(3) |

| Volume (ų) | 662.33(4) |

| Z | 2 |

Data for an analogous compound, N-(Benzothiazol-2-yl)-3-chlorobenzamide, as reported in a relevant study. journalirjpac.com

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent interactions, which are crucial for the stability of the crystal structure. In the solid state of benzothiazole derivatives, several types of intermolecular interactions are commonly observed.

Hydrogen Bonding: In N-acylated 2-aminobenzothiazoles, intermolecular N—H···O and N—H···N hydrogen bonds are frequently observed, linking molecules into chains, ribbons, or more complex networks. nih.gov For this compound, while it lacks the N-H donor, the carbonyl oxygen and the benzothiazole nitrogen can act as hydrogen bond acceptors if co-crystallized with suitable donor molecules.

π-π Stacking: The planar aromatic rings of the benzothiazole and benzoyl groups are prone to π-π stacking interactions. These interactions, where the aromatic rings are arranged in a parallel or offset fashion, are a significant cohesive force in the crystal packing of many aromatic compounds. mdpi.com

C—H···π and C—H···O/N Interactions: Weaker interactions such as C—H···π, where a C-H bond points towards the face of an aromatic ring, and C—H···O or C—H···N hydrogen bonds also play a role in stabilizing the crystal structure.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-(1,3-Benzothiazol-2-yl)benzoyl chloride would enable a detailed exploration of its fundamental chemical properties.

Prediction of Molecular Geometries and Energetics

DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For this compound, calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict key structural parameters. nbu.edu.sa

Studies on similar 2-substituted benzothiazole (B30560) derivatives show that the planarity of the benzothiazole ring is influenced by the nature of the substituent. mdpi.com For the title compound, a significant dihedral angle would be expected between the plane of the benzothiazole ring system and the benzoyl chloride moiety due to steric hindrance. The energetics of different conformations, such as the rotational barrier around the single bond connecting the two aromatic systems, can also be calculated to identify the most stable conformer. nbu.edu.sa

Below is a representative table of predicted bond lengths and angles for the core structure, based on typical values from DFT calculations on related molecules.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O (carbonyl) | ~1.78 |

| C-Cl (acyl chloride) | ~1.79 |

| C-C (inter-ring) | ~1.48 |

| C=N (thiazole) | ~1.30 |

| C-S (thiazole) | ~1.75 |

| **Bond Angles (°) ** | |

| O=C-Cl | ~120.5 |

| O=C-C (ring) | ~121.0 |

| Cl-C-C (ring) | ~118.5 |

| Dihedral Angle (°) | |

| Benzothiazole-Benzoyl | ~40-50 |

Note: These values are illustrative and based on calculations for structurally similar compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, shape, and distribution of these orbitals dictate how a molecule interacts with other species. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, which acts as the electron-donating part of the molecule. scirp.org Conversely, the LUMO would be centered on the electron-deficient benzoyl chloride moiety, specifically on the π* orbital of the carbonyl group and the C-Cl bond, making it the electron-accepting site. nih.govlibretexts.org

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com The presence of the strongly electron-withdrawing benzoyl chloride group would likely lead to a relatively small HOMO-LUMO gap, indicating a high reactivity, particularly towards nucleophilic attack at the carbonyl carbon. mdpi.com

| Orbital | Predicted Energy (eV) | Localization |

| HOMO | -6.5 to -7.5 | Benzothiazole Ring |

| LUMO | -2.0 to -3.0 | Benzoyl Chloride Moiety (C=O, C-Cl) |

| Energy Gap (ΔE) | 3.5 to 5.0 | - |

Note: Energy values are typical ranges for similar aromatic heterocyclic systems.

Spectroscopic Property Prediction

Computational methods can simulate various types of spectra, providing valuable insights that aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. For this compound, the most characteristic predicted peaks would be the strong C=O stretching vibration of the acyl chloride group, typically found in the range of 1770-1810 cm⁻¹, and the C-Cl stretching vibration, expected around 650-690 cm⁻¹. researchgate.netresearchgate.netdergipark.org.tr Other predictable vibrations include C=N stretching of the thiazole (B1198619) ring and various C-H and C-C stretching and bending modes of the aromatic rings. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netmdpi.com The predicted UV-Vis spectrum for this compound would likely show intense absorption bands corresponding to π → π* transitions within the conjugated benzothiazole and benzoyl systems. rsc.orgresearchgate.net Intramolecular charge transfer (ICT) transitions, from the HOMO on the benzothiazole donor to the LUMO on the benzoyl chloride acceptor, would also be predicted. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions, providing insights into transition states, intermediates, and the energies associated with them. For a reactive molecule like this compound, these methods can elucidate its behavior in reactions such as nucleophilic acyl substitution. libretexts.orgpearson.com

Transition State Analysis and Activation Energy Barriers

A key application of computational chemistry is the location and characterization of transition state (TS) structures, which are the highest energy points along a reaction coordinate. By calculating the energy of the reactants and the transition state, the activation energy barrier (Ea) for a reaction can be determined.

For the reaction of this compound with a nucleophile (e.g., water, an alcohol, or an amine), a two-step addition-elimination mechanism is expected. libretexts.orgpearson.com Computational analysis would involve:

Locating the TS for the initial nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate.

Characterizing the TS by vibrational frequency analysis, where a single imaginary frequency confirms it as a true transition state. researchgate.net

Calculating the Activation Energy , which provides a quantitative measure of the reaction's kinetic feasibility.

Due to the high electrophilicity of the carbonyl carbon, the activation barrier for the initial nucleophilic attack is expected to be relatively low. stackexchange.com

Exploration of Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometry. youtube.com By mapping out the PES for a reaction, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states. researchgate.netnih.govuci.edu

For a nucleophilic acyl substitution reaction involving this compound, exploring the PES would reveal:

The initial formation of a pre-reaction complex between the benzoyl chloride and the nucleophile.

The transition state for the formation of the tetrahedral intermediate.

The stability of the tetrahedral intermediate, which exists in a local energy minimum on the PES.

The transition state for the expulsion of the chloride leaving group.

The final formation of the product complex.

These computational explorations provide a complete energetic profile of the reaction, allowing for a detailed understanding of the mechanism and factors that control the reaction rate and outcome. youtube.com

Role As a Versatile Synthon and Building Block in Complex Chemical Syntheses

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The benzoyl chloride moiety of 2-(1,3-Benzothiazol-2-yl)benzoyl chloride is a powerful acylating agent, readily reacting with a variety of nucleophiles to form new carbon-heteroatom bonds. This reactivity is harnessed to construct a multitude of heterocyclic systems. For instance, its reaction with 2-aminobenzamide (B116534) can lead to the formation of quinazoline (B50416) derivatives, a class of compounds with significant medicinal importance. Similarly, reactions with hydrazines and their derivatives can yield various triazole-containing structures.

The general synthetic approach often involves the initial acylation of a suitable binucleophilic reagent by this compound, followed by an intramolecular cyclization to afford the final heterocyclic product. The benzothiazole (B30560) unit can influence the electronic properties and biological activity of the resulting molecules. A variety of heterocyclic compounds can be synthesized using this synthon, including imidazoles, triazines, and thiazolidines, by reacting it with appropriate precursors like thiourea, urea, thiosemicarbazide, and semicarbazide (B1199961) after initial transformation into an intermediate like N-(1,3-benzothiazol-2-yl)-2-chloro acetamide. bohrium.com

Table 1: Examples of Heterocyclic Frameworks Synthesized from Benzothiazole Precursors

| Precursor Reactant | Resulting Heterocyclic Framework | Reference |

| 2-Aminobenzamide | Quinazoline | openmedicinalchemistryjournal.com |

| Hydrazine derivatives | Triazole | ajol.info |

| Thiourea | Imidazole-2-thione | bohrium.com |

| Urea | Imidazole-2-one | bohrium.com |

| Thiosemicarbazide | 1,2,4-Triazine-3-thione | bohrium.com |

| Semicarbazide | 1,2,4-Triazine-3-one | bohrium.com |

Application in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The structural complexity and reactivity of this compound make it an excellent scaffold for DOS. By systematically reacting the benzoyl chloride with a diverse set of nucleophiles (e.g., amines, alcohols, thiols) and subsequently modifying the benzothiazole ring, large combinatorial libraries of novel compounds can be rapidly generated. nih.gov

This approach allows for the exploration of a vast chemical space to identify molecules with desired biological activities. The benzothiazole core is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds. nih.gov Therefore, libraries based on the this compound scaffold are enriched with molecules that have a higher probability of interacting with biological targets.

Development of Materials with Specific Optical Properties (e.g., Nonlinear Optics)

The extended π-conjugated system of the benzothiazole ring imparts interesting photophysical properties to its derivatives. When incorporated into larger molecular architectures, the this compound moiety can contribute to the creation of materials with specific optical properties, such as fluorescence and nonlinear optical (NLO) activity.

NLO materials are of great interest for applications in optoelectronics and photonics. The design of NLO chromophores often involves the connection of an electron-donating group and an electron-accepting group through a π-conjugated bridge. The benzothiazole unit can act as an effective electron-accepting component. By reacting this compound with various electron-donating nucleophiles, novel push-pull chromophores can be synthesized. Theoretical studies, such as those using density functional theory (DFT), can be employed to predict the NLO properties of these newly designed molecules. researchgate.net For instance, carbazole-benzothiazole derivatives have been synthesized and their linear and nonlinear optical properties have been studied. researchgate.net

Table 2: Potential Components for NLO Materials Derived from this compound

| Electron-Donating Group (from nucleophile) | π-Conjugated System | Electron-Accepting Group | Potential Application |

| Carbazole | Benzoyl | Benzothiazole | Nonlinear Optics |

| Amines | Benzoyl | Benzothiazole | Fluorescent Probes |

| Alkoxy groups | Benzoyl | Benzothiazole | Organic Light-Emitting Diodes (OLEDs) |

Chemical Transformations Beyond Simple Acylation

The reactivity of this compound extends beyond simple acylation reactions, enabling more complex chemical transformations.

Reactions Involving Ketenes and Cycloaddition Processes

Under the influence of a non-nucleophilic base, such as triethylamine, acyl chlorides can undergo dehydrochlorination to form highly reactive ketene (B1206846) intermediates. The ketene derived from this compound can then participate in various cycloaddition reactions, most notably [2+2] cycloadditions with alkenes and imines. nih.gov This provides a powerful method for the synthesis of four-membered rings, such as cyclobutanones and β-lactams, which are important structural motifs in many natural products and pharmaceuticals. The stereochemistry of these cycloadditions can often be controlled, leading to the formation of specific stereoisomers. nih.gov

Heterocyclic Ring Expansion and Rearrangement Studies

The benzothiazole nucleus and the newly formed heterocyclic rings can be subjected to further chemical manipulations, including ring expansion and rearrangement reactions. For example, a 2-benzoyl-1,4-benzothiazin-3-one has been shown to undergo a ring transformation to yield a 1,3-benzothiazol-2-one derivative. imist.ma While not directly involving the title compound, this demonstrates the potential for skeletal rearrangements within related systems. Studies on pyrrolo[2,1-c] acs.orgresearchgate.netbenzothiazines have also shown nucleophile-induced ring contractions to form pyrrolo[2,1-b] acs.orgrdd.edu.iqbenzothiazoles, indicating the dynamic nature of these heterocyclic systems. beilstein-journals.orgnih.gov Such transformations can lead to the discovery of novel heterocyclic scaffolds with unique properties and potential applications.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the advancement of chemical research. For 2-(1,3-Benzothiazol-2-yl)benzoyl chloride, future efforts could be directed towards greener and more atom-economical methodologies. nih.gov Current synthetic strategies for benzothiazole (B30560) derivatives often involve the condensation of 2-aminothiophenol (B119425) with various reagents, including acyl chlorides. mdpi.com

A comparative table of potential synthetic approaches is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. | Optimization of reaction parameters (temperature, time, power). |

| Flow Chemistry | Precise control over reaction conditions, enhanced safety, scalability. | Development of continuous flow reactors for the synthesis. |

| Catalytic Approaches | Use of greener catalysts (e.g., biocatalysts, supported metal catalysts). | Catalyst design and screening for optimal performance. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques such as NMR and IR are routinely used for the structural elucidation of benzothiazole derivatives, future research should leverage more advanced methods to probe the dynamic processes and subtle structural features of this compound. mdpi.comjetir.org

Time-resolved spectroscopic techniques, for instance, could provide invaluable insights into reaction mechanisms and the behavior of transient intermediates during its synthesis or subsequent reactions. Two-dimensional NMR techniques, such as HSQC and HMBC, can offer a more detailed picture of the molecular connectivity. Furthermore, solid-state NMR could be employed to study the compound in its crystalline form, providing information on packing and intermolecular interactions.

| Spectroscopic Technique | Information Gained | Potential Application |

| Time-Resolved Spectroscopy | Real-time monitoring of reaction kinetics and intermediates. | Mechanistic studies of synthetic pathways. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation and assignment of proton and carbon signals. | Unambiguous confirmation of molecular structure. |

| Solid-State NMR | Information on molecular packing and intermolecular interactions in the solid state. | Understanding of crystal engineering and polymorphism. |

| Raman Spectroscopy | Complementary vibrational information to IR, useful for studying molecular symmetry. | Detailed analysis of vibrational modes. |

Development of New Computational Models for Predictive Chemical Behavior

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, the development of robust computational models can provide a deeper understanding of its electronic structure and chemical behavior.

Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, predict spectroscopic properties (IR, NMR), and analyze the frontier molecular orbitals (HOMO-LUMO) to understand its reactivity. core.ac.ukmdpi.com Natural Bond Orbital (NBO) analysis can further elucidate charge distribution and intramolecular interactions. scirp.org Molecular dynamics (MD) simulations could be utilized to study its conformational landscape and interactions with other molecules or in different solvent environments. nih.gov

These predictive models can aid in the rational design of new derivatives with tailored electronic and steric properties for specific applications.

| Computational Method | Predicted Properties | Research Goal |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic properties (HOMO-LUMO). mdpi.com | Prediction of reactivity and spectroscopic signatures. |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, hybridization, donor-acceptor interactions. scirp.org | Understanding of electronic delocalization and stability. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects, intermolecular interactions. | Probing dynamic behavior and interactions in solution. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. | Predictive modeling for the design of new bioactive compounds. |

Exploration of this compound in Catalysis and Reaction Design

The inherent structural features of this compound, particularly the presence of the benzothiazole moiety and the reactive benzoyl chloride group, suggest its potential utility in catalysis and reaction design. The benzothiazole ring system is known to be a part of various ligands in coordination chemistry.

Future research could focus on synthesizing metal complexes of derivatives of this compound and evaluating their catalytic activity in a range of organic transformations. The benzoyl chloride functionality can be exploited as a reactive handle to anchor the molecule onto solid supports, creating heterogeneous catalysts with improved recyclability.

Furthermore, the unique electronic properties of the benzothiazole ring could be harnessed in the design of novel organocatalysts. The development of reactions where this compound acts as a key building block or a catalyst could open up new synthetic pathways to complex molecules.

| Area of Exploration | Potential Role of the Compound | Research Objective |

| Homogeneous Catalysis | As a ligand for transition metal catalysts. | Development of novel catalysts for cross-coupling, oxidation, or reduction reactions. |

| Heterogeneous Catalysis | Immobilized on a solid support to create a recyclable catalyst. | Design of sustainable catalytic systems. |

| Organocatalysis | As a scaffold for the design of metal-free catalysts. | Exploration of new modes of catalytic activation. |

| Reaction Design | As a versatile building block in multicomponent reactions. | Synthesis of complex heterocyclic scaffolds. |

Q & A

Q. What are the primary synthetic routes for preparing 2-(1,3-Benzothiazol-2-yl)benzoyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a benzothiazole derivative with a benzoyl chloride precursor. For example:

- Step 1: React 2-aminobenzothiazole with benzoyl chloride derivatives (e.g., phenylacetyl chloride) in the presence of a base like triethylamine .

- Step 2: Optimize solvent choice (e.g., chloroform or dichloromethane) and reflux conditions to improve acyl transfer efficiency .

- Critical Factors:

- Yield Impact: Excess benzoyl chloride (1.2–1.5 equiv.) and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis .

Q. How should researchers handle and store this compound safely in laboratory settings?

Methodological Answer:

- Handling Precautions:

- Storage:

- Store in airtight, dark glass containers under inert gas (N₂) at 2–8°C to prevent moisture absorption and decomposition .

- Spill Management: Neutralize with sodium bicarbonate or sand, then dispose as hazardous waste .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR: Confirm the presence of the acyl chloride group (C=O stretch at ~1770 cm⁻¹) and benzothiazole ring (C=N stretch at ~1620 cm⁻¹) .

- NMR:

- ¹H NMR: Aromatic protons from benzothiazole (δ 7.5–8.5 ppm) and benzoyl group (δ 7.3–7.8 ppm).

- ¹³C NMR: Carbonyl carbon (C=O) at ~170 ppm .

- Mass Spectrometry (ESI-MS): Molecular ion peak ([M+H]⁺) to verify molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural conformation of this compound derivatives?

Methodological Answer:

- Crystallization: Use slow evaporation in solvents like ethanol/dichloromethane to obtain single crystals .

- Data Collection: Employ a Mo-Kα radiation source (λ = 0.71073 Å) with a CCD detector.

- Refinement: Use SHELXL for structure solution, focusing on anisotropic displacement parameters for heavy atoms (Cl, S) .

- Key Parameters:

Q. What mechanistic insights explain the acylating reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Q. How can researchers address contradictions in biological activity data for benzothiazole-acyl chloride derivatives?

Methodological Answer:

- Experimental Design:

- Positive/Negative Controls: Include known acylating agents (e.g., benzoyl chloride) and inactive analogs.

- Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify IC₅₀ values .

- Data Analysis:

- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare activity across derivatives.

- QSAR Models: Correlate substituent electronic effects (Hammett σ values) with biological potency .

- Reproducibility: Validate assays in triplicate and cross-check with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.